molecular formula C19H11ClF3N3OS2 B11595033 N-(3-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11595033
M. Wt: 453.9 g/mol
InChI Key: OGBSESZSYJOJHG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a cyano group, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and thiophene groups. The final steps often involve the formation of the acetamide linkage and the introduction of the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the cyano group or other reducible functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific proteins or enzymes, altering cellular pathways, or modulating biological processes. Detailed studies are required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other acetamide derivatives with comparable functional groups, such as:

  • N-(3-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-methylpyridin-2-yl]sulfanyl}acetamide
  • N-(3-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propionamide

Uniqueness

The uniqueness of N-(3-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C19H11ClF3N3OS2

Molecular Weight

453.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H11ClF3N3OS2/c20-11-3-1-4-12(7-11)25-17(27)10-29-18-13(9-24)14(19(21,22)23)8-15(26-18)16-5-2-6-28-16/h1-8H,10H2,(H,25,27)

InChI Key

OGBSESZSYJOJHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

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